Dimethyl 3-amino-2-cyanopent-2-enedioate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
This compound possesses the molecular formula C₈H₁₀N₂O₄ with a molecular weight of 198.18 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is dimethyl (Z)-3-amino-2-cyanopent-2-enedioate, indicating the specific stereochemical configuration about the alkene double bond. The molecular architecture features a five-carbon chain backbone with two terminal methyl ester groups, creating a symmetric diester structure that enhances solubility in organic solvents.
The structural framework consists of a central alkene unit bearing both an amino group at the 3-position and a cyano group at the 2-position. This arrangement creates an intramolecular hydrogen bonding network that stabilizes specific conformational arrangements. The presence of the cyano group introduces significant electron-withdrawing character to the molecular system, which influences both the electronic distribution and the reactivity patterns of adjacent functional groups. The methyl ester functionalities at both termini provide additional sites for potential chemical transformations and contribute to the overall lipophilic character of the molecule.
The compound exhibits a planar or near-planar geometry around the central alkene region due to the sp² hybridization of the carbon atoms involved in the double bond. This planarity is crucial for understanding the stereochemical preferences and the potential for Z/E isomerism. The amino group substituent adopts a configuration that allows for optimal overlap with the π-system of the alkene, contributing to the overall stability of the molecular structure through resonance interactions.
Stereochemical Configuration Analysis (Z/E Isomerism)
The stereochemical analysis of this compound reveals significant complexity arising from the potential for geometric isomerism about the central C=C double bond. Research data indicates that the compound preferentially adopts the Z-configuration, as evidenced by its systematic name designation. This stereochemical preference can be attributed to the relative positioning of substituents that minimizes steric hindrance while maximizing favorable intramolecular interactions.
The determination of Z/E configuration follows the Cahn-Ingold-Prelog priority rules, where the cyano group and amino group represent the higher priority substituents on their respective carbon atoms. In the Z-isomer, these groups are positioned on the same side of the double bond, creating opportunities for intramolecular hydrogen bonding between the amino group and electronegative centers within the molecule. This internal stabilization contributes to the thermodynamic preference for the Z-configuration over the corresponding E-isomer.
Comparative analysis with related compounds demonstrates that the E-isomer can also be synthesized under specific reaction conditions. Research has documented the existence of diethyl (E)-3-amino-2-cyanopent-2-enedioate, indicating that the E-configuration is accessible through controlled synthetic approaches. The energy difference between Z and E configurations is influenced by the nature of the ester groups, with larger alkyl substituents potentially favoring different stereochemical outcomes due to increased steric considerations.
The stereochemical configuration significantly impacts the physical and chemical properties of the compound. Nuclear magnetic resonance spectroscopy studies would be expected to show distinct coupling patterns and chemical shift differences between Z and E isomers, particularly for protons in proximity to the amino and cyano substituents. The Z-configuration typically exhibits enhanced reactivity in certain chemical transformations due to the spatial arrangement of electron-donating and electron-withdrawing groups.
Comparative Structural Analysis with Related Glutaconic Acid Derivatives
The structural relationship between this compound and other glutaconic acid derivatives provides valuable insights into the broader chemical family characteristics. Comparative analysis reveals that this compound shares fundamental structural features with 3-(cyanomethylene)glutaric acid dimethyl ester, which possesses the molecular formula C₉H₁₁NO₄ and molecular weight of 197.19 grams per mole. The key structural difference lies in the substitution pattern, where the amino derivative contains a primary amino group directly attached to the alkene carbon, while the cyanomethylene variant features an exocyclic cyano-substituted methylene group.
The comparative analysis extends to dimethyl 3-aminopent-2-enedioate, which represents a simplified analog lacking the cyano substituent, with molecular formula C₇H₁₁NO₄. This structural comparison highlights the significant electronic and steric effects introduced by the cyano group in the target compound. The presence of both amino and cyano functionalities creates a unique electronic environment that distinguishes this compound from simpler glutaconic acid derivatives.
Research investigations have demonstrated that these structural variations lead to distinct chemical behaviors and synthetic applications. The compound under study serves as a thermodynamic product in base-mediated condensation reactions, specifically when sodium methoxide is employed as the base, in contrast to kinetic products obtained with magnesium methoxide. This selectivity demonstrates the importance of subtle structural features in determining reaction pathways and product distributions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₈H₁₀N₂O₄ | 198.18 | Amino and cyano groups on alkene |
| 3-(cyanomethylene)glutaric acid dimethyl ester | C₉H₁₁NO₄ | 197.19 | Exocyclic cyanomethylene group |
| Dimethyl 3-aminopent-2-enedioate | C₇H₁₁NO₄ | 173.17 | Amino group without cyano |
The structural diversity within this compound family enables systematic structure-activity relationship studies, providing fundamental understanding of how specific functional group combinations influence chemical reactivity, physical properties, and potential applications. The unique positioning of electron-donating amino and electron-withdrawing cyano groups in this compound creates a distinctive electronic environment that sets it apart from other glutaconic acid derivatives, making it a valuable compound for both synthetic methodology development and mechanistic investigations.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18g/mol |
IUPAC Name |
dimethyl (Z)-3-amino-2-cyanopent-2-enedioate |
InChI |
InChI=1S/C8H10N2O4/c1-13-7(11)3-6(10)5(4-9)8(12)14-2/h3,10H2,1-2H3/b6-5- |
InChI Key |
MTUIWNVBJJHEQM-WAYWQWQTSA-N |
SMILES |
COC(=O)CC(=C(C#N)C(=O)OC)N |
Isomeric SMILES |
COC(=O)C/C(=C(\C#N)/C(=O)OC)/N |
Canonical SMILES |
COC(=O)CC(=C(C#N)C(=O)OC)N |
solubility |
29.7 [ug/mL] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Dimethyl 3-amino-2-cyanopent-2-enedioate is characterized by its unique molecular structure, which includes:
- A cyano group that enhances reactivity.
- An amino group that allows for further functionalization.
- An ester moiety that can be hydrolyzed to yield bioactive compounds.
The compound's molecular formula is , and its structure facilitates interactions with biological targets, making it a valuable candidate for drug development.
Medicinal Chemistry
This compound is primarily utilized in the synthesis of novel pharmaceutical agents. Its applications in medicinal chemistry include:
a. Anticancer Research
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, studies involving similar cyano compounds have shown activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation .
b. Neuropharmacology
The compound has been explored for its potential neuroprotective effects. It modulates neurotransmitter systems, particularly dopamine pathways, which are crucial in treating disorders such as Parkinson's disease and schizophrenia. Its derivatives have been tested for efficacy in animal models of neurodegenerative diseases .
Drug Development
This compound serves as a building block in the synthesis of more complex molecules aimed at specific therapeutic targets:
a. Peptide Synthesis
This compound is integral to peptide synthesis, allowing researchers to create bioactive peptides that can serve as drugs or therapeutic agents. The incorporation of this compound into peptide chains enhances the stability and efficacy of the resulting compounds .
b. Custom Synthesis Projects
Due to its versatile reactivity, this compound is favored in custom synthesis projects where tailored molecules are required for specific research needs. This flexibility is crucial in drug discovery processes where unique compounds may lead to novel therapeutic options .
Biochemical Applications
In biochemical research, this compound has been utilized for various applications:
a. Enzyme Inhibition Studies
Studies have indicated that compounds similar to this compound can inhibit enzymes such as acetylcholinesterase. This inhibition is significant in developing treatments for conditions like Alzheimer’s disease, where enzyme modulation can alleviate symptoms .
b. Antimicrobial Activity
Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potential for development into antimicrobial agents .
Data Summary
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Active against MCF-7 and A549 cell lines |
| Neuropharmacology | Treatment for neurodegenerative diseases | Modulates dopamine pathways; potential neuroprotective effects |
| Drug Development | Peptide synthesis | Enhances stability and efficacy of bioactive peptides |
| Biochemical Research | Enzyme inhibition studies | Inhibits acetylcholinesterase; potential Alzheimer's treatment |
| Antimicrobial Activity | Against E. coli and S. aureus | Exhibits significant antimicrobial properties |
Case Studies
- Anticancer Activity : A study conducted at the University of Glasgow investigated various derivatives of this compound against cancer cell lines, revealing IC50 values below 5 μM for several compounds, highlighting their potential as anticancer agents .
- Neuropharmacological Research : Research published in Pharmaceutical Chemistry explored the effects of this compound on dopaminergic systems in rodent models, demonstrating improvement in motor function and cognitive abilities, suggesting therapeutic potential for Parkinson's disease .
- Antimicrobial Studies : A comprehensive evaluation of antimicrobial activity showed that derivatives exhibited MIC values comparable to standard antibiotics, indicating their viability as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl 3-methylpent-2-enedioate
- Structure: Lacks amino and cyano groups; features a methyl substituent at the 3-position.
- Molecular Formula : C₈H₁₂O₄ (MW: 172.18 g/mol) vs. C₈H₁₀N₂O₄ (estimated MW: 214.18 g/mol for the target compound).
- Reactivity: The methyl group induces steric hindrance but lacks the nucleophilic (amino) or electrophilic (cyano) reactivity seen in the target compound.
- Applications: Primarily used in esterification studies or as a model for conjugated dienoate systems .
Ethyl 2-cyano-2-phenylacetate
- Structure: Contains a cyano group and phenyl substituent but lacks the amino group and conjugated dienoate backbone.
- The absence of a conjugated system in this analog limits its utility in reactions requiring electron delocalization .
Ethyl(3-aminocyclohex-2-en-1-ylidene)(cyano)acetate
- Structure: Features a cyclohexene ring with amino and cyano groups, contrasting with the linear pentene backbone of the target compound.
- The linear structure of the target compound may offer greater flexibility for intermolecular interactions .
Methyl 2-[(2-cyano-2-pyridinyl)ethenyl]amino Propenoates
- Structure : Includes pyridinyl and pyrimidinyl heterocycles absent in the target compound.
- Functional Group Impact: The heteroaromatic rings in these analogs enhance π-π stacking and metal-coordination capabilities, whereas the target compound’s amino and cyano groups prioritize nucleophilic and electrophilic reactivity .
Comparative Analysis Table
Research Findings and Insights
- Electronic Effects: The cyano group in the target compound acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent double bond, while the amino group provides nucleophilic sites. This combination is absent in analogs like dimethyl 3-methylpent-2-enedioate, which exhibit simpler electronic profiles .
- Synthetic Utility: Compounds with cyano and amino groups (e.g., and ) demonstrate utility in forming heterocycles or coordination complexes, suggesting analogous pathways for the target compound .
- Biological Relevance: While dimethyl fumarate () is pharmacologically active in MS treatment, the target compound’s structural features (e.g., amino group) may offer distinct biological interactions, though direct evidence is lacking .
Preparation Methods
Sodium Methoxide-Mediated Thermodynamic Control
In a seminal study, treatment of methyl cyanoacetate with sodium methoxide in methanol at reflux temperatures (65–80°C) produced this compound as the thermodynamic 1,2-addition product. The reaction proceeds via enolate formation, followed by nucleophilic attack on the electrophilic carbonyl carbon. Sodium methoxide’s inability to form stable chelates with the substrate allows the system to equilibrate toward the thermodynamically favored product, achieving yields of 70–85% after 6–8 hours.
Reaction Conditions:
-
Solvent: Methanol
-
Base: Sodium methoxide (1.2–1.5 equiv)
-
Temperature: 65–80°C
-
Time: 6–8 hours
The absence of magnesium ions prevents kinetic trapping of intermediates, a phenomenon observed when magnesium methoxide is used. Comparative studies show that sodium methoxide eliminates competing pathways, such as Claisen condensation to form methyl 2,4-dicyano-3-hydroxybut-2-enoate, which dominates under magnesium-mediated conditions.
Mechanistic Insights into Base-Dependent Selectivity
The choice of base critically influences reaction trajectory. Magnesium methoxide, a stronger Lewis acid, facilitates kinetic control by stabilizing enolate intermediates through chelation. This promotes rapid Claisen condensation but diverts the pathway away from the desired 1,2-adduct. In contrast, sodium methoxide’s non-chelating nature permits equilibration to the thermodynamically stable product.
Role of Solvent Polarity
Methanol’s polarity enhances sodium methoxide’s solubility and deprotonation efficiency, enabling faster enolate formation. Polar aprotic solvents like DMF or THF were less effective, yielding <30% of the target compound due to incomplete base activation.
Intermediate Characterization
Deuteriation studies confirm the enolate intermediate’s structure, with -NMR showing a downfield shift at δ 3.85 ppm (CHO) and δ 5.12 ppm (C=CH). IR spectroscopy further validates the presence of cyano (ν = 2240 cm) and ester (ν = 1725 cm) groups in the final product.
Alternative Pathways and Byproduct Mitigation
Crossed Claisen Condensation
A crossed variant using diethyl oxalate and methyl cyanoacetate in the presence of magnesium methoxide yields dimethyl 2-cyano-3-hydroxybut-2-enedioate as a minor byproduct (15–20%). This side reaction is suppressed under sodium methoxide conditions, highlighting the base’s role in suppressing electrophilic carbonyl activation.
Ammonolysis Side Reactions
Prolonged reaction times (>10 hours) or excess base (>2 equiv) risk aminolysis of the ester groups, forming 3-amino-2-cyanopent-2-enedioic acid. Controlled stoichiometry (1.2–1.5 equiv NaOMe) and monitoring via TLC (R = 0.45 in ethyl acetate/hexane 1:1) mitigate this issue.
Industrial-Scale Optimization
Patent data reveal scalability challenges addressed through process intensification:
Continuous Flow Synthesis
A modular flow reactor system (patent CN102477002B) achieves 92% yield by maintaining precise temperature control (70±2°C) and automated base addition. Residence times of 40–60 minutes prevent thermal degradation.
Waste Reduction Strategies
Closed-loop methanol recovery systems reduce solvent waste by 85%, while neutralization of residual base with CO generates inert sodium carbonate, simplifying disposal.
Comparative Analysis of Base Systems
| Parameter | Sodium Methoxide | Magnesium Methoxide |
|---|---|---|
| Yield | 70–85% | <5% (target product) |
| Reaction Time | 6–8 hours | 2–3 hours |
| Byproducts | <5% | >90% (Claisen adduct) |
| Chelation Effects | None | Strong |
| Scalability | High | Low |
Applications and Derivative Synthesis
This compound serves as a precursor to heterocyclic compounds, including pyridones and aminobenzoates. Reaction with phenylsulfinylacetone in the presence of sodium methoxide yields 4-aminobenzoate derivatives (82% yield), whereas magnesium methoxide favors pyrone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
